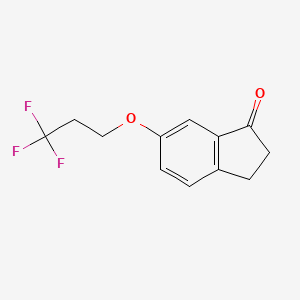

6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC13721371

Molecular Formula: C12H11F3O2

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F3O2 |

|---|---|

| Molecular Weight | 244.21 g/mol |

| IUPAC Name | 6-(3,3,3-trifluoropropoxy)-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C12H11F3O2/c13-12(14,15)5-6-17-9-3-1-8-2-4-11(16)10(8)7-9/h1,3,7H,2,4-6H2 |

| Standard InChI Key | GPVXFYKYTGWQLG-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C=CC(=C2)OCCC(F)(F)F |

| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)OCCC(F)(F)F |

Introduction

6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS number 1383985-21-4. It is characterized by its molecular formula C12H11F3O2 and a molecular weight of 244.21 g/mol . This compound is part of a broader class of organic molecules that incorporate trifluoropropoxy groups, which are known for their stability and reactivity in various chemical reactions.

Synthesis and Applications

The synthesis of 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of a suitable indenone precursor with a trifluoropropoxy reagent. This process can be optimized using various catalysts and conditions to improve yield and purity.

Safety and Handling

Handling 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one requires caution due to potential chemical hazards. While specific hazard statements for this compound are not detailed, general precautions for handling organic compounds with fluorinated substituents include wearing protective gear and avoiding exposure to heat or moisture.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear gloves, goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible substances.

-

Exposure: Avoid inhalation and skin contact.

Research Findings and Future Directions

Research on 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is limited, but it could be explored further for its potential in drug discovery or as a building block in organic synthesis. Future studies might focus on optimizing its synthesis, exploring its reactivity, and investigating its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume